N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide
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Description
“N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide” is a chemical compound. It’s a derivative of indole, which is a heterocyclic compound . The compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a cyano group attached to a 2,4-difluorophenyl group, which is further attached to a methyl group. This methyl group is linked to an indole group via an acetamide linkage .Chemical Reactions Analysis
The compound is involved in a series of chemical reactions during its synthesis. The reactions involve the use of CA-4 analogues and indoles to inhibit tubulin polymerization .Mechanism of Action
properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c1-24-11-12(14-4-2-3-5-18(14)24)8-19(25)23-17(10-22)15-7-6-13(20)9-16(15)21/h2-7,9,11,17H,8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAAFYJRJBAQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide |
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